3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
Description
Properties
IUPAC Name |
3-[furan-2-yl-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-14-21(16-8-3-5-10-18(16)24-14)23(20-12-7-13-26-20)22-15(2)25-19-11-6-4-9-17(19)22/h3-13,23-25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGCMGFYSAVUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CO3)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the furan moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole moiety undergoes electrophilic substitution at the C3 position due to its electron-rich nature. The methyl and furan groups modulate reactivity:
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Nitration : Occurs preferentially at the C5 position of the indole ring under HNO₃/AcOH conditions, forming 5-nitro derivatives .
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Sulfonation : Furan’s electron-donating effects direct sulfonic acid groups to the indole’s C6 position.
Key Data :
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃ (1.5 eq), AcOH, 0°C | 5-Nitro-indole-furan hybrid | 68% | |
| Sulfonation | H₂SO₄, SO₃, 50°C, 2 h | 6-Sulfo-indole-furan hybrid | 55% |
Alkylation and Arylation
The methyl groups and furan’s α-position participate in Lewis acid-catalyzed couplings:
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Friedel-Crafts Alkylation : B(C₆F₅)₃ catalyzes alkylation at the furan’s α-position with alkenes (e.g., styrene derivatives) .
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Cross-Coupling : Pd/Cu-mediated Sonogashira reactions introduce alkynyl groups at the indole’s C3 methyl position .
Example Reaction :
text3-[(Furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole + Ethynylbenzene → 3-[(Furan-2-yl)(2-(phenylethynyl)-1H-indol-3-yl)methyl]-2-methyl-1H-indole
Conditions : PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), NEt₃, THF, 60°C, 12 h .
Oxidation Reactions
The methyl substituents and bridging methylene group are oxidation-sensitive:
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Side-Chain Oxidation : KMnO₄ in acidic medium oxidizes the central methylene group to a ketone, forming 3-(furan-2-carbonyl)-2-methylindole derivatives .
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Indole Ring Oxidation : H₂O₂/Fe²⁺ generates hydroxylated products at the C4 and C7 positions .
Spectroscopic Evidence :
-
Post-oxidation ¹H NMR shows loss of methylene protons (δ 4.2 ppm) and new carbonyl signals (δ 198 ppm in ¹³C NMR) .
Cycloaddition and Heterocycle Formation
The furan ring participates in Diels-Alder reactions:
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With Maleic Anhydride : Forms bicyclic adducts at 100°C via [4+2] cycloaddition .
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Photochemical [2+2] Cycloaddition : UV irradiation with electron-deficient alkenes yields fused cyclobutane derivatives .
Thermodynamic Data :
| Dienophile | ΔH (kcal/mol) | ΔG (kcal/mol) | Product Stability |
|---|---|---|---|
| Maleic Anhydride | -28.4 | -15.2 | High |
| Acrylonitrile | -22.1 | -9.8 | Moderate |
Functional Group Transformations
The compound undergoes targeted modifications:
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Reductive Amination : NaBH₃CN converts ketones (from oxidation) to secondary amines .
-
Esterification : AcCl/ROH conditions esterify hydroxyl groups introduced via oxidation.
Synthetic Utility :
These reactions enable diversification for drug discovery, as seen in anti-tubercular indole-quinazolinone hybrids .
Catalytic C–H Activation
Recent advances enable direct functionalization:
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Rh(III)-Catalyzed Alkenylation : Modifies the indole’s C2 position using acrylates under mild conditions .
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Photoredox Coupling : Visible-light-mediated arylation at the furan’s β-position with aryl diazonium salts .
Mechanistic Insight :
B(C₆F₅)₃ acts as a Lewis acid to polarize quinone substrates, facilitating indole’s nucleophilic attack (see Fig. 3 in ).
Comparative Reactivity with Analogues
| Compound | Electrophilic Reactivity | Oxidative Stability | Cycloaddition Efficiency |
|---|---|---|---|
| 3-[(Furan-2-yl)methyl]-2-methylindole | Moderate | Low | High |
| 3-(Furan-3-yl)indole | High | Moderate | Moderate |
| Target Compound | High | Moderate | High |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 251.28 g/mol. The structure features an indole core, which is known for its diverse biological activities, and a furan moiety that enhances its pharmacological potential.
Antitumor Activity
Numerous studies have highlighted the antitumor properties of compounds containing indole and furan structures. For instance, derivatives similar to 3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole have been reported to exhibit significant activity against various cancer cell lines:
- Cell Line Studies : In vitro evaluations using the National Cancer Institute's protocols have demonstrated that related compounds show high levels of antimitotic activity against human tumor cells, with mean growth inhibition values indicating promising anticancer properties .
| Compound | Target Cell Lines | Mean GI50 (μM) | Activity |
|---|---|---|---|
| 3-(furan-2-yl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one | Various | 15.72 | Significant antitumor activity |
| N-(5-oxo-2,5-dihydrofuran) derivatives | Colon and lung tumors | Not specified | Marked antitumor activity |
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : The reaction between indole derivatives and furan-containing aldehydes or ketones has been extensively studied for creating novel derivatives with enhanced biological activities .
Case Study 1: Anticancer Efficacy
In a study published in Molecular Bank, a related compound demonstrated potent anticancer activity against a panel of human cancer cell lines. The study employed a single-dose assay across approximately sixty cancer cell lines, revealing an average cell growth inhibition rate that supports further exploration into indole-based derivatives as potential therapeutic agents .
Case Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications at specific positions on the indole ring significantly enhance the biological activity of these compounds. For example, substituents on the furan moiety were found to influence both potency and selectivity against various cancer types .
Mechanism of Action
The mechanism of action of 3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects : Replacement of the furan group with pyridine (e.g., ) or thiazole (e.g., ) alters electronic properties and steric bulk, impacting solubility and target binding.
- Synthetic Efficiency : Mannich reactions (e.g., ) achieve higher yields (80–82%) compared to iodonium-based couplings (40% in ), highlighting the influence of reactive intermediates.
- Biological Relevance : The furan-indole hybrid in demonstrates the utility of such frameworks in drug discovery, though specific activity data for the target compound remains unreported.
Physicochemical and Spectroscopic Properties
Key Observations:
- NMR Trends : Indole protons typically resonate between δ 6.8–7.8 ppm, while furan protons appear at δ 6.2–7.4 ppm . Methyl groups on indole (δ ~2.3–2.5 ppm) enhance steric shielding.
- Mass Spectrometry : HR-ESI-MS data for related compounds (e.g., ) validate synthetic routes and purity, though deviations <0.001 Da are common due to instrumental limits.
Biological Activity
The compound 3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole is a member of the indole family, which has garnered attention due to its diverse biological activities. Indole derivatives are known for their potential therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This article delves into the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features an indole core substituted with a furan ring and a methyl group, which may contribute to its biological properties.
Anticancer Activity
Research has shown that indole derivatives, including compounds similar to this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that indole-based compounds can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting anti-apoptotic proteins .
Case Study: A study focusing on indole derivatives reported that compounds with similar structures displayed IC50 values below 10 µM against A549 lung cancer cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | A549 | 5.5 |
| 3b | HCT116 | 7.8 |
| 3c | MCF7 | 9.0 |
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens. In vitro studies have indicated that it possesses significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the low µg/mL range .
Table of Antimicrobial Efficacy:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 2.0 |
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives is well-documented, with evidence suggesting that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This activity may be attributed to the modulation of NF-kB signaling pathways.
Research Findings: A recent study highlighted that compounds similar to our target demonstrated a reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, suggesting a promising anti-inflammatory profile .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Action: Disruption of bacterial cell membrane integrity.
- Anti-inflammatory Effects: Inhibition of cytokine production through NF-kB pathway modulation.
Q & A
Q. What are the key strategies for optimizing the synthesis of 3-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole?
Methodological Answer: Synthesis optimization typically involves:
- Friedel-Crafts alkylation : A common approach for indole derivatives, where catalysts like AlCl₃ or ZnCl₂ are used to facilitate electrophilic substitution (e.g., as seen in indole-phenacyl chloride condensations) .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency, as demonstrated in POCl₃-mediated cyclization steps .
- Temperature control : Reactions often require precise thermal conditions (e.g., 70–90°C) to avoid side products like over-oxidized furan derivatives .
Example Protocol:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | AlCl₃, CH₂Cl₂, 0°C → RT | 65–72 | |
| 2 | POCl₃, MeCN, 80°C | 78–85 |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- Single-crystal XRD : Resolves stereochemistry and intermolecular interactions (e.g., π-π stacking in indole cores). Mean C–C bond accuracy of 0.002 Å ensures precise structural validation .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., deshielding of furan protons at δ 7.2–7.5 ppm) .
- FT-IR : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in related indole derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
- Substituent variation : Modify furan/indole substituents (e.g., electron-withdrawing groups on furan) to assess cytotoxicity or receptor binding, as shown in indole-based nicotinic acetylcholine receptor studies .
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., COX-2 or DNA topoisomerases) .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical moieties (e.g., the 2-methylindole group’s role in hydrophobic interactions) .
Q. What computational methods predict the compound’s electronic and vibrational properties?
Methodological Answer:
- DFT calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis sets model HOMO-LUMO gaps (e.g., 4.2 eV in similar indole-oxoacetic acids) .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability (e.g., RMSD < 2.0 Å over 50 ns trajectories) .
- Vibrational assignments : Compare experimental FT-Raman spectra with scaled theoretical frequencies (error margin < 10 cm⁻¹) .
Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Assay standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
- Metabolic stability tests : LC-MS/MS quantifies degradation products in microsomal assays (e.g., CYP450-mediated oxidation of furan rings) .
- Data normalization : Express activity relative to internal standards (e.g., % inhibition vs. vehicle) to account for batch effects .
Q. What strategies address low solubility in aqueous buffers during in vitro testing?
Methodological Answer:
- Co-solvent systems : Use DMSO/water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability, as validated for indole derivatives .
- pH adjustment : Prepare phosphate buffers (pH 7.4) with 0.1% Tween-80 to stabilize colloidal dispersions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
